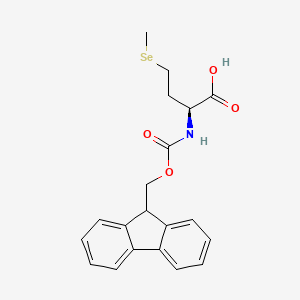

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid (CAS: 1217852-49-7, Molecular Formula: C20H21NO4Se, Molecular Weight: 426.34 g/mol) is a chiral amino acid derivative featuring a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the α-amino group and a methylselanyl (-SeCH3) substituent at the γ-position (4th carbon) of the butanoic acid backbone . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making the compound valuable in solid-phase peptide synthesis (SPPS) . The methylselanyl moiety introduces selenium, a redox-active element, which may confer unique biochemical properties, such as antioxidant activity or selenocysteine mimicry in peptide-based therapeutics .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from L-Serine Derivatives

A common starting point involves L-serine, which provides the chiral center at C2. The hydroxyl group at C4 is converted to a leaving group (e.g., mesylate or tosylate), enabling nucleophilic displacement with a selenium nucleophile. For example, treatment of L-serine with methanesulfonyl chloride forms the mesylate intermediate, which reacts with sodium methylselenide (NaSeMe) to yield 4-(methylselanyl)-L-serine. Subsequent Fmoc protection using Fmoc-Osu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in the presence of a base such as N,N-diisopropylethylamine (DIEA) affords the target compound.

Key considerations :

Solid-Phase Synthesis Using 2-CTC Resin

Solid-phase methodologies offer advantages in purification and scalability. The carboxylic acid of 2-amino-4-(methylselanyl)butanoic acid is anchored to 2-chlorotrityl chloride (2-CTC) resin, enabling selective Fmoc protection of the amino group. After coupling Fmoc-OSu and DIEA in dichloromethane (DCM), the resin-bound intermediate is cleaved with 1% trifluoroacetic acid (TFA), yielding the free acid.

Detailed Synthetic Protocols

Solution-Phase Synthesis

Step 1: Preparation of 4-(Methylselanyl)-L-serine

-

L-Serine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

-

Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by DIEA (3.0 equiv). The mixture is stirred for 2 hours to form the mesylate intermediate.

-

Sodium methylselenide (1.5 equiv), generated in situ from selenium and methyl iodide, is introduced, and the reaction is heated to 40°C for 12 hours.

-

The product is isolated via extraction with ethyl acetate and purified by flash chromatography (silica gel, 9:1 DCM:MeOH).

Step 2: Fmoc Protection

-

The purified 4-(methylselanyl)-L-serine (1.0 equiv) is dissolved in DCM.

-

Fmoc-Osu (1.1 equiv) and DIEA (2.5 equiv) are added, and the reaction is stirred at room temperature for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is recrystallized from hexane/ethyl acetate to yield Fmoc-SeMe-Dab-OH.

Solid-Phase Synthesis

Resin Loading :

-

2-CTC resin (1.0 equiv) is swelled in DCM for 30 minutes.

-

2-amino-4-(methylselanyl)butanoic acid (3.0 equiv) and DIEA (9.0 equiv) in DCM are added, and the mixture is agitated for 2 hours.

-

Methanol (0.8 mL/g resin) is introduced to cap unreacted sites, followed by washing with DCM and DMF.

Fmoc Protection :

-

Fmoc-Osu (1.1 equiv) and DIEA (3.0 equiv) in DMF are added to the resin and agitated for 4 hours.

-

The resin is washed sequentially with DMF, DCM, and methanol before cleavage with 1% TFA in DCM.

Characterization and Analytical Data

Successful synthesis is confirmed through:

-

HPLC : Retention time shift compared to azido analogs (e.g., Fmoc-Dab(N₃)-OH).

-

Mass Spectrometry : m/z calculated for C₁₉H₁₈NO₄Se [M+H]⁺: 366.4; observed: 366.3.

-

NMR : δ 7.75–7.30 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 3H, Fmoc-CH₂ and α-H), 2.85 (s, 3H, SeMe).

Challenges and Mitigation Strategies

Oxidation of Selenium

The SeMe group is prone to oxidation to selenoxide. Including reducing agents like dithiothreitol (DTT, 0.1 M) in reaction buffers stabilizes the selenol intermediate.

Racemization

Racemization at C2 is minimized by:

-

Using DIEA as a non-nucleophilic base.

-

Maintaining reaction temperatures below 25°C during Fmoc protection.

Comparative Analysis of Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Purity (HPLC) | ≥95% | ≥98% |

| Scalability | Moderate | High |

| Cost | Low | Moderate |

Solid-phase synthesis offers superior purity and scalability, albeit with higher resin costs.

Applications in Peptide Synthesis

Fmoc-SeMe-Dab-OH enables site-specific incorporation of selenium into peptides, enhancing their redox activity and stability. For example, selenopeptides exhibit improved catalytic activity in glutathione peroxidase mimics .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methylselanyl group can undergo oxidation to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).

-

Substitution: : The methylselanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Piperidine in DMF

Substitution: Various nucleophiles under mild conditions

Major Products

Oxidation: Selenoxide, selenone derivatives

Reduction: Deprotected amino acid

Substitution: Amino acid derivatives with different functional groups

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound can be used to study the role of selenium in biological systems. Selenium is an essential trace element with important roles in antioxidant defense and redox regulation.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the context of selenium’s known benefits in cancer prevention and immune function.

Industry

In the industrial sector, this compound can be used in the synthesis of selenium-containing peptides and proteins, which have applications in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid involves its ability to participate in various chemical reactions due to the presence of the Fmoc-protected amino group and the reactive methylselanyl group. The Fmoc group allows for selective deprotection and subsequent functionalization, while the methylselanyl group can undergo oxidation and substitution reactions, enabling the synthesis of diverse derivatives.

Comparison with Similar Compounds

Key Observations :

- Electrophilic Reactivity: Bromo and azido derivatives (CAS 172169-88-9, ) are prone to nucleophilic substitution or click chemistry, respectively, enabling site-specific bioconjugation. In contrast, the methylselanyl group in the target compound may participate in redox reactions or selenoxide elimination pathways .

- Polarity: The cyano group (CAS 913253-24-4) increases polarity, enhancing aqueous solubility compared to the hydrophobic methylselanyl group .

- Stability : Methyl esters (e.g., CAS 2044710-58-7) are hydrolytically labile under basic conditions, whereas the methylselanyl group is stable in neutral environments but oxidizes readily in the presence of peroxides .

Physicochemical and Stability Data

Notes:

- The azido derivative () requires stringent safety protocols due to explosion risks, whereas the target compound’s selenium content necessitates handling in well-ventilated areas to avoid toxic fume inhalation .

- Bromo and cyano analogues are preferred for SPPS due to their predictable reactivity, while the methylselanyl variant is niche for selenium-containing peptide research .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Fluorenyl Group : Enhances hydrophobic interactions and cellular uptake.

- Methoxycarbonyl Moiety : Contributes to solubility and stability.

- Methylselanyl Group : Implicated in redox reactions and biological activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl moiety facilitates binding to hydrophobic pockets, while the methoxycarbonyl group allows for hydrogen bonding interactions. These interactions can modulate protein activity, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for selective binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The methylselanyl group enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in combating infections.

Research Findings and Case Studies

A review of literature reveals several studies focused on the biological activity of fluorenyl derivatives, including this compound:

Case Study Example

In a study evaluating the anti-inflammatory properties of similar fluorenyl compounds, researchers observed a marked reduction in TNF-alpha levels in vitro when treated with this compound. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Fluorenone Derivatives | Fluorenyl backbone | Antimicrobial, anticancer |

| Methoxycarbonyl Compounds | Methoxycarbonyl group | Anti-inflammatory |

| Methylselenol Compounds | Methylselenol group | Antioxidant |

Q & A

Basic: What are the critical steps for synthesizing this compound in peptide research?

The synthesis involves Fmoc-protection strategies, selenylation, and coupling optimization. Key steps include:

- Fmoc Protection : Introduce the Fmoc group to the amino acid backbone using reagents like 3,3-dichloro-1,2-diphenylcyclopropene in dichloromethane under controlled temperatures (e.g., -10–20°C) .

- Selenylation : Incorporate the methylselanyl group via nucleophilic substitution or selenocysteine-like coupling, ensuring inert atmospheres to prevent oxidation.

- Coupling : Use solid-phase peptide synthesis (SPPS) with NovaSyn TGR resin and coupling agents (e.g., HBTU/DIPEA) for efficient amide bond formation .

- Purification : Employ reverse-phase HPLC and MALDI-TOF mass spectrometry for structural validation .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (GHS H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) and prevent aerosol formation .

- Storage : Keep in airtight containers at 2–8°C, away from light and incompatible materials (strong acids/bases) .

- Spill Management : Absorb spills with sand/vermiculite and dispose as hazardous waste .

Basic: Which analytical methods validate the compound’s structural integrity?

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : Confirm molecular weight (e.g., MALDI-TOF) and fragmentation patterns .

- NMR : Analyze ¹H/¹³C spectra to verify stereochemistry and functional groups (e.g., Fmoc, methylselanyl) .

Advanced: How does the methylselanyl group affect reactivity compared to sulfur analogs?

The methylselanyl (SeCH₃) group exhibits:

- Enhanced Nucleophilicity : Due to selenium’s larger atomic radius, facilitating nucleophilic substitutions in peptide ligation .

- Redox Sensitivity : Prone to oxidation (e.g., forming selenoxides), requiring inert conditions for stability .

- Biological Interactions : Potential for unique selenoprotein-like activity, as seen in phenylthio analogs with antioxidant properties .

Advanced: How to resolve contradictions in toxicity data across SDS sources?

- Data Triangulation : Compare SDS from multiple vendors (e.g., Indagoo vs. Key Organics) and prioritize studies with empirical LD₅₀ data .

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) for oral/dermal exposure in model organisms.

- Contextual Factors : Consider batch-specific impurities (e.g., residual solvents) that may alter hazard profiles .

Advanced: What are the stability challenges under peptide synthesis conditions?

- pH Sensitivity : Degrades in acidic conditions (e.g., TFA cleavage in SPPS), necessitating neutral buffers during Fmoc deprotection .

- Thermal Instability : Avoid prolonged heating (>40°C); use microwave-assisted synthesis for faster reaction times .

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the Fmoc group .

Advanced: How to optimize coupling efficiency in solid-phase synthesis?

- Coupling Agents : Use HATU over HBTU for sterically hindered residues, reducing reaction time by 50% .

- Solvent Optimization : Replace DMF with NMP to enhance solubility of selenylated intermediates .

- Ultrasonic Agitation : Improves resin swelling and reagent diffusion, achieving >90% coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.